(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hcl

CAS No.:

Cat. No.: VC16482823

Molecular Formula: C5H12ClNO3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12ClNO3 |

|---|---|

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | 4-aminocyclopentane-1,2,3-triol;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H |

| Standard InChI Key | ASBCITMWTLYRBD-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C(C1O)O)O)N.Cl |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

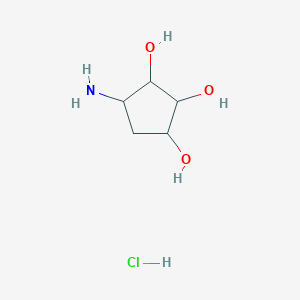

The compound features a cyclopentane backbone substituted with three hydroxyl groups at positions 1, 2, and 3, and an amino group at position 4. The hydrochloride salt form enhances stability and solubility for pharmaceutical applications. The absolute configuration—(1S,2R,3S,4R)—is essential for its biological activity as a precursor to ticagrelor, which relies on precise stereochemistry to bind the P2Y₁₂ receptor .

Key Structural Features:

-

Cyclopentane ring: Provides rigidity and dictates spatial orientation of functional groups.

-

Hydroxyl groups: Participate in hydrogen bonding and influence solubility.

-

Amino group: Protonated in the hydrochloride form, critical for salt formation and crystallization.

Synthetic Methodology and Process Optimization

Overview of the Synthetic Route

The patent CN103923055B outlines a five-step synthesis starting from a hydroxylamine derivative (Compound VI). The route emphasizes cost-effectiveness, scalability, and improved yields compared to earlier methods :

-

Oxidative cleavage of Compound VI with sodium periodate (NaIO₄) and cyclopentadiene in methanol/water.

-

Dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine-N-oxide (NMO) in tetrahydrofuran (THF).

-

Acetonide protection of vicinal diols with 2,2-dimethoxypropane.

-

Hydrolysis of the benzyl carbamate group using lithium hydroxide (LiOH).

-

Catalytic hydrogenation with palladium on carbon (Pd/C) to yield the final amine, followed by HCl salt formation.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | NaIO₄, cyclopentadiene, MeOH/H₂O | Compound V | 85–90 |

| 2 | OsO₄, NMO, THF | Compound IV | 78–82 |

| 3 | 2,2-Dimethoxypropane, HCl | Compound III | 90–95 |

| 4 | LiOH, THF/H₂O | Compound II | 88–92 |

| 5 | Pd/C, H₂, MeOH | Target (I) | 95–96 |

This route avoids expensive chiral auxiliaries and hazardous reagents, making it industrially viable. The use of LiOH for hydrolysis and Pd/C for hydrogenation ensures mild conditions and high selectivity .

Applications in Pharmaceutical Development

Role in Ticagrelor Synthesis

Ticagrelor’s structure includes a cyclopentyltriazolopyrimidine core derived from (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol. The intermediate’s stereochemistry ensures proper alignment of the triazole and morpholine moieties in the final drug, which is critical for P2Y₁₂ receptor antagonism .

Advantages Over Prior Methods:

-

Cost reduction: Raw materials like amygdalic acid replace expensive furanose derivatives.

-

Scalability: Reactions proceed at ambient temperature with standard solvents (e.g., methanol, THF).

-

Recycling: Catalysts (Pd/C) and solvents are recoverable, minimizing waste.

Analytical Characterization

Spectroscopic Data

The patent provides NMR and melting point data for intermediates and the final compound :

Table 2: NMR Data for Key Intermediates

| Compound | ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | Melting Point (°C) |

|---|---|---|

| III | 7.38 (s, 5H), 5.31 (s, 1H), 4.83 (s, 1H), 4.56 (s, 1H), 4.31 (s, 1H), 4.03 (s, 1H), 3.37 (s, 1H), 2.21 (d, J=8.4 Hz, 1H), 1.87 (d, J=8.4 Hz, 1H), 1.37 (s, 3H), 1.14 (s, 3H) | 403.5 ± 15 |

| I (HCl salt) | 4.70 (d, J=4.4 Hz, 1H), 4.43 (d, J=4.4 Hz, 1H), 4.12 (d, J=4 Hz, 1H), 3.63 (d, J=4 Hz, 1H), 2.59 (brs, 1H), 2.10 (d, J=14 Hz, 1H), 1.66 (d, J=4 Hz, 1H), 1.42 (s, 3H), 1.31 (s, 3H) | 462.3 ± 25 |

Future Perspectives

Expanding Applications

Beyond ticagrelor, the compound’s rigid scaffold could be adapted for other GPCR-targeted therapies, such as adenosine receptor modulators.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume